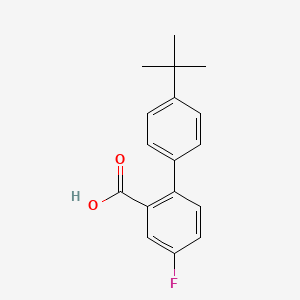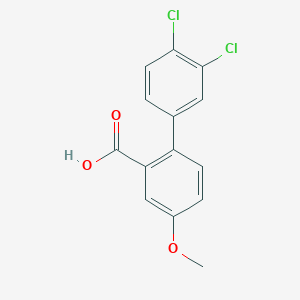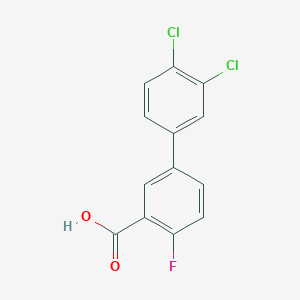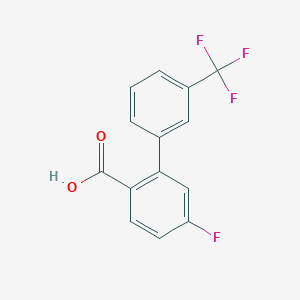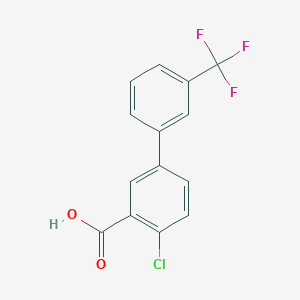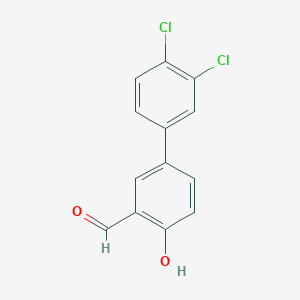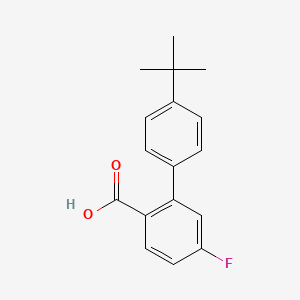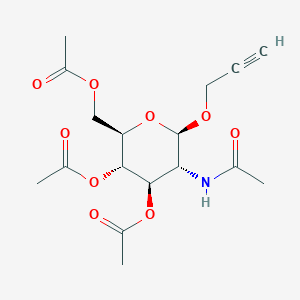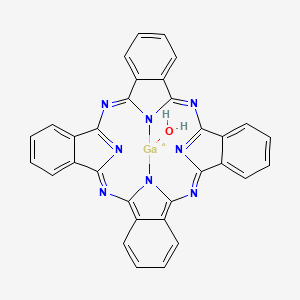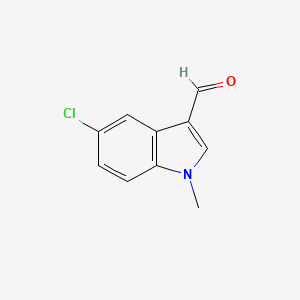
5-Chloro-1-methyl-1H-indole-3-carbaldehyde
概要
説明
5-Chloro-1-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C10H8ClNO . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .
Synthesis Analysis
Indole-3-carbaldehyde and its derivatives, including this compound, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . They have been used in multicomponent reactions (MCRs), which offer access to complex molecules .Molecular Structure Analysis
The molecular weight of this compound is 193.63 . The InChI code for this compound is SNHRITPGIZRMKC-UHFFFAOYSA-N .Chemical Reactions Analysis
Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It has been used in multicomponent reactions (MCRs) to produce products with diverse functional groups .Physical And Chemical Properties Analysis
The physical form of this compound is solid . It is stored at -20°C .科学的研究の応用
Heterocyclic Compound Synthesis : Vikrishchuk et al. (2019) demonstrated the synthesis of new heterocyclic compounds, specifically triazolo(thiadiazepino)indoles, through the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes. This synthesis contributes to the expansion of heterocyclic chemistry (Vikrishchuk et al., 2019).
Antibacterial Activity : Carrasco et al. (2020) synthesized and characterized indole-3-carbaldehyde semicarbazone derivatives. These compounds showed notable in vitro antibacterial activity against various bacteria, indicating potential applications in antimicrobial therapies (Carrasco et al., 2020).
Nanocatalysis and Synthesis Methodology : Madan (2020) reported the synthesis of knoevenagel condensed products of indole-3-carbaledehydes using a green and sustainable nanocatalysed method. This method offers environmental and economic advantages, emphasizing the importance of eco-friendly approaches in chemical synthesis (Madan, 2020).
Crystal Structure Analysis : Xu and Shi (2011) conducted a detailed analysis of the crystal structure of a related compound, providing insights into the molecular geometry and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Xu & Shi, 2011).
Biological Activity Research : Research by Attaby et al. (2007) focused on the synthesis of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives and their evaluation as antimicrobial agents. This highlights the potential of indole derivatives in developing new therapeutic agents (Attaby et al., 2007).
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
For instance, one source suggests that a related compound, 5-Chloro-2-methyl-1H-indole-3-carbaldehyde, has high GI absorption and is BBB permeant , which could suggest similar properties for 5-Chloro-1-methyl-1H-indole-3-carbaldehyde.
Result of Action
Indole derivatives have been found to possess various biological activities, suggesting that they can induce a range of molecular and cellular effects .
Safety and Hazards
将来の方向性
The recent applications of 1H-indole-3-carbaldehyde, a related compound, in inherently sustainable multicomponent reactions from the period 2014 to 2021 provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This suggests potential future directions for the use of 5-Chloro-1-methyl-1H-indole-3-carbaldehyde in similar applications.
特性
IUPAC Name |
5-chloro-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-5-7(6-13)9-4-8(11)2-3-10(9)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUBDPMTAFOQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


